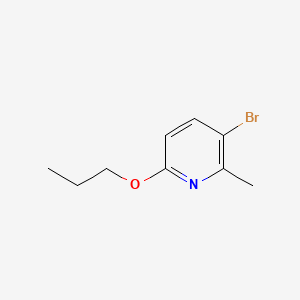
3-Bromo-2-methyl-6-propoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methyl-6-propoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 . The compound is used in various chemical reactions and is considered a valuable building block in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO/c1-3-6-12-9-5-4-8 (10)7 (2)11-9/h4-5H,3,6H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The synthesis and reactions of pyridine derivatives have been a subject of considerable interest. For instance, the work by Zav’yalova et al. (2009) investigates the synthesis and bromination reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine, highlighting methodologies that could potentially apply to derivatives like 3-Bromo-2-methyl-6-propoxypyridine. Their research demonstrates how bromination in different solvents can lead to substituted pyridines, useful for further chemical synthesis and applications in creating heterocyclic compounds Zav’yalova, V. K., Zubarev, A., & Shestopalov, A. M. (2009).
Similarly, Drinkuth et al. (2001) explored the generation and interception of unsymmetrical isodihydropyridines, providing insights into the mechanisms and intermediates relevant to the synthesis of complex pyridine derivatives. Their research emphasizes the versatility of pyridine compounds in synthetic chemistry, offering pathways that might be relevant to the manipulation of this compound Drinkuth, S., Groetsch, S., Peters, E., Peters, K., & Christl, M. (2001).
Applications in Molecular and Material Sciences
The study by Ahmad et al. (2017) on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction showcases the potential of pyridine compounds in developing materials with unique electronic and biological properties. Their work, involving the synthesis of diverse pyridine derivatives, hints at the applicability of similar methodologies to this compound for creating compounds with potential applications ranging from dopants for liquid crystals to bioactive molecules Ahmad, G., Rasool, N., Ikram, H., Khan, S. G., Mahmood, T., Ayub, K., Zubair, M., Al-Zahrani, E. J., Rana, U. A., Akhtar, M., & Alitheen, N. (2017).
Biological and Pharmaceutical Research
Research on pyridine derivatives extends into the biological and pharmaceutical fields as well. For example, the exploration of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine derivatives as potent and selective metabotropic glutamate subtype 5 receptor antagonists by Cosford et al. (2003) demonstrates the therapeutic potential of pyridine compounds in designing drugs for neurological disorders. This study underscores the importance of pyridine derivatives in medicinal chemistry, potentially guiding future research into this compound's applications in drug development Cosford, N., Tehrani, L., Roppe, J., Schweiger, E., Smith, N., Anderson, J., Bristow, L., Brodkin, J., Jiang, X., McDonald, I., Rao, S. P., Washburn, M., Varney, M. (2003).
Propiedades
IUPAC Name |
3-bromo-2-methyl-6-propoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-6-12-9-5-4-8(10)7(2)11-9/h4-5H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGOFOMTYGNWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=C(C=C1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682459 |
Source


|
| Record name | 3-Bromo-2-methyl-6-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-78-8 |
Source


|
| Record name | 3-Bromo-2-methyl-6-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
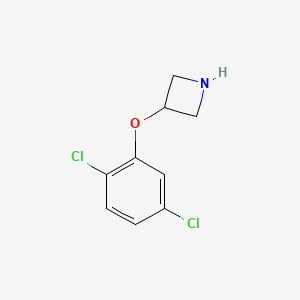
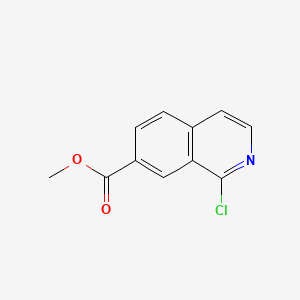
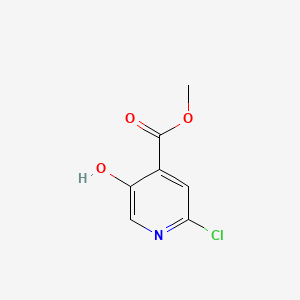
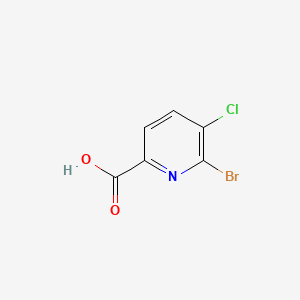
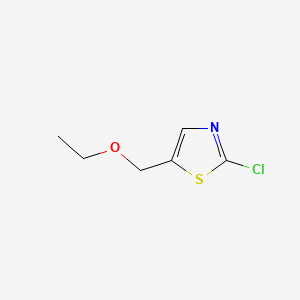


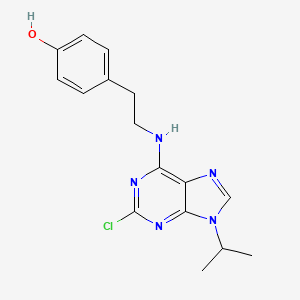
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)
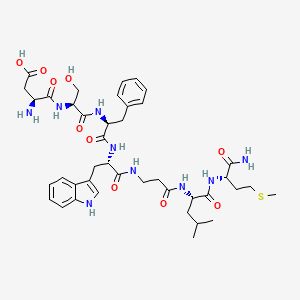
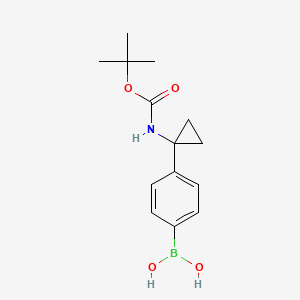
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)
![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)
